molecular formula C17H17N5O3S B10994782 2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide

2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B10994782
M. Wt: 371.4 g/mol
InChI Key: UGBZLXVOHHJICI-UHFFFAOYSA-N
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Description

2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, a thiadiazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Imidazolidinone Ring: This can be achieved by reacting benzylamine with a suitable diketone under acidic conditions to form the imidazolidinone core.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a cyclopropylamine derivative with thiocarbonyl diimidazole, followed by cyclization.

    Coupling of the Two Fragments: The imidazolidinone and thiadiazole fragments are then coupled using a suitable linker, such as an acetamide group, under conditions that promote amide bond formation (e.g., using coupling reagents like EDCI or DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting it to a more saturated form.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Saturated imidazolidinone derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving amide bonds and heterocyclic rings. It can also be used in the design of enzyme inhibitors.

Medicine

Medically, 2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide has potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazolidinone ring can mimic peptide bonds, allowing the compound to inhibit enzymes that recognize such structures. The thiadiazole ring can interact with metal ions or other cofactors, potentially disrupting biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with a methyl group instead of a cyclopropyl group.

    2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with a phenyl group instead of a cyclopropyl group.

Uniqueness

The uniqueness of 2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The cyclopropyl group adds steric hindrance, potentially enhancing selectivity for certain biological targets.

This compound’s distinct structure and versatile reactivity make it a valuable subject for ongoing research and development in various scientific fields.

Properties

Molecular Formula

C17H17N5O3S

Molecular Weight

371.4 g/mol

IUPAC Name

2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C17H17N5O3S/c23-13(19-16-21-20-14(26-16)11-6-7-11)8-12-15(24)22(17(25)18-12)9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,18,25)(H,19,21,23)

InChI Key

UGBZLXVOHHJICI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)CC3C(=O)N(C(=O)N3)CC4=CC=CC=C4

Origin of Product

United States

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